molecular formula C36H55NO28 B3042724 4-Nitrophenyl-alpha-D-maltopentaoside CAS No. 66068-38-0

4-Nitrophenyl-alpha-D-maltopentaoside

Cat. No. B3042724
CAS RN: 66068-38-0
M. Wt: 949.8 g/mol
InChI Key: YXGBAQKCCMQLGH-VQSBMGSQSA-N
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Description

4-Nitrophenyl-alpha-D-maltopentaoside, also known as 4-Nitrophenyl α-D-penta- (1→4)-glucopyranoside, is a compound with the empirical formula C36H55NO28 . It has a molecular weight of 949.81 . It is a chromogenic substrate used to detect α-maltosidase activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a Hill Notation of C36H55NO28 . The SMILES string representation of the molecule is also provided .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL), yielding a clear, colorless to light yellow solution . It should be stored at -20°C .

Scientific Research Applications

4-Nitrophenyl-alpha-D-maltopentaoside has been extensively studied in the context of enzymatic synthesis and its application as a substrate for human alpha-amylases. Research shows that enzymatic modification at the nonreducing end D-glucosyl residue of this compound allows for the development of novel substrates for the analytical use of human alpha-amylase assays in serum. One study demonstrated the regioselective synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside using the transglycosylation of beta-D-galactosidase from Bacillus circulans, which proved to be very suitable for human alpha-amylase assay applications (Usui et al., 1992).

Another significant application involves the use of maltotetraose-forming amylase from Pseudomonas stutzeri in an aqueous-methanol solvent system, which efficiently induced the transglycosylation from maltopentaose to p-nitrophenyl alpha-glucoside, resulting in the formation of p-nitrophenyl alpha-maltopentaoside. This process not only ensured the solubility of the substrate but also significantly increased the formation of p-nitrophenyl alpha-maltopentaoside, a useful substrate for human amylase assay in serum and urine (Usui & Murata, 1988).

Furthermore, research into the synthesis of subtractively modified 2-chloro-4-nitrophenyl beta-maltopentaosides has led to the development of a new method for the differential assay of human salivary alpha-amylase (HSA) and pancreatic alpha-amylase (HPA). These studies have synthesized novel maltopentaosides that are hydrolyzed by HSA and HPA with specificities that allow for their differential assay (Tokutake et al., 1993).

Mechanism of Action

    Target of Action

    The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.

    Mode of Action

    This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.

Safety and Hazards

4-Nitrophenyl-alpha-D-maltopentaoside is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside can be achieved through the glycosylation of alpha-D-maltopentaose with 4-nitrophenyl glucoside using a suitable glycosylating agent.", "Starting Materials": [ "Alpha-D-maltopentaose", "4-nitrophenyl glucoside", "Glycosylating agent (e.g. TMSOTf, BF3.OEt2, or NIS/AgOTf)" ], "Reaction": [ "Protection of the hydroxyl groups of alpha-D-maltopentaose using a suitable protecting group (e.g. TBDMS or TMS)", "Activation of 4-nitrophenyl glucoside using a suitable glycosylating agent (e.g. TMSOTf, BF3.OEt2, or NIS/AgOTf)", "Addition of the activated 4-nitrophenyl glucoside to the protected alpha-D-maltopentaose under suitable reaction conditions (e.g. in the presence of a Lewis acid catalyst)", "Deprotection of the protected hydroxyl groups of the resulting compound to obtain 4-Nitrophenyl-alpha-D-maltopentaoside" ] }

CAS RN

66068-38-0

Molecular Formula

C36H55NO28

Molecular Weight

949.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1

InChI Key

YXGBAQKCCMQLGH-VQSBMGSQSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Pictograms

Irritant

synonyms

4-nitrophenyl maltopentaoside
p-nitrophenyl alpha-maltopentaoside

Origin of Product

United States

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